molecular formula C17H18N8O4 B14494632 8-Azido-N-benzyladenosine CAS No. 65263-60-7

8-Azido-N-benzyladenosine

Cat. No.: B14494632
CAS No.: 65263-60-7
M. Wt: 398.4 g/mol
InChI Key: XFJPNSUSUNROGI-XNIJJKJLSA-N
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Description

8-Azido-N-benzyladenosine is a synthetic compound known for its potential applications in biochemical research, particularly as a photoaffinity reagent for cytokinins. Cytokinins are a class of plant hormones that play a crucial role in cell division, growth, and development. The azido group in this compound allows it to form covalent bonds with target proteins upon exposure to ultraviolet light, making it a valuable tool for studying protein interactions and functions .

Preparation Methods

The synthesis of 8-Azido-N-benzyladenosine typically involves several key steps:

    Azide Replacement: The starting material, 8-bromoadenosine, undergoes a nucleophilic substitution reaction with sodium azide to introduce the azido group at the 8-position.

    Benzylation: The intermediate product is then benzylated at the N-1 position using benzyl chloride in the presence of a base.

    Rearrangement: The benzylated intermediate undergoes rearrangement to form the N-6-benzyl derivative.

    Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound

Chemical Reactions Analysis

8-Azido-N-benzyladenosine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include sodium azide, benzyl chloride, and ultraviolet light for photolysis. Major products formed from these reactions include covalently bonded protein-8-Azido-N-benzyladenosine complexes and amine derivatives.

Scientific Research Applications

8-Azido-N-benzyladenosine has several scientific research applications:

    Photoaffinity Labeling: It is used as a photoaffinity reagent to study cytokinin-binding proteins in plants. .

    Biochemical Research: The compound is employed in biochemical studies to investigate protein-protein interactions and protein-DNA interactions.

    Medical Research:

Mechanism of Action

The mechanism of action of 8-Azido-N-benzyladenosine involves the formation of a highly reactive nitrene intermediate upon exposure to ultraviolet light. This intermediate can covalently bond with nearby molecules, such as proteins, thereby labeling them. This covalent bonding allows researchers to study the interactions and functions of these proteins in various biological processes .

Comparison with Similar Compounds

8-Azido-N-benzyladenosine can be compared with other azido-substituted compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to be used effectively in photoaffinity labeling and biochemical research.

Properties

CAS No.

65263-60-7

Molecular Formula

C17H18N8O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[8-azido-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H18N8O4/c18-24-23-17-22-11-14(19-6-9-4-2-1-3-5-9)20-8-21-15(11)25(17)16-13(28)12(27)10(7-26)29-16/h1-5,8,10,12-13,16,26-28H,6-7H2,(H,19,20,21)/t10-,12-,13-,16-/m1/s1

InChI Key

XFJPNSUSUNROGI-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C(=N3)N=[N+]=[N-])[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C(=N3)N=[N+]=[N-])C4C(C(C(O4)CO)O)O

Origin of Product

United States

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